molecular formula C21H36O2 B153971 cis-8,11,14-Eicosatrienoic acid methyl ester CAS No. 21061-10-9

cis-8,11,14-Eicosatrienoic acid methyl ester

カタログ番号: B153971
CAS番号: 21061-10-9
分子量: 320.5 g/mol
InChIキー: QHATYOWJCAQINT-JPFHKJGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n6) is a polyunsaturated fatty acid methyl ester (FAME) derived from dihomo-γ-linolenic acid (DGLA), an omega-6 (n-6) fatty acid. Its structure features three cis-configured double bonds at positions 8, 11, and 14 on a 20-carbon chain, with the molecular formula C₂₁H₃₆O₂ and a molecular weight of 320.51 g/mol . It is commonly used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) due to its distinct retention behavior and role in lipid profiling .

準備方法

Chemical Synthesis via Multi-Step Organic Reactions

Alkynylation and Partial Hydrogenation

A widely cited method involves a two-step synthesis starting from 2,5-undecadiyne and 1-bromoalkanes. In the first step, a Sonogashira-type coupling reaction is performed using CuI (5 mol%), NaI (1.2 equiv), and K2CO3 (2 equiv) in dimethylformamide (DMF) at 20°C for 5 hours . This step yields a conjugated enyne intermediate, which is subsequently subjected to partial hydrogenation.

The second step employs Lindlar catalyst (5% Pd/BaSO4) with quinoline as a poison to ensure selective hydrogenation of triple bonds to cis-configured double bonds . This method achieves an 85% yield but requires rigorous exclusion of oxygen to prevent over-hydrogenation or oxidation.

Key Data:

ParameterValue
Reaction Temperature20°C (Step 1); 25°C (Step 2)
Catalyst Loading5 mol% CuI; 5% Pd/BaSO4
Yield85%
Purity (GC-MS)>98%

Esterification of Free Fatty Acids

cis-8,11,14-Eicosatrienoic acid can be methylated using acid-catalyzed esterification. A study optimized conditions with sulfuric acid (2% v/v) in methanol at 60°C for 4 hours, achieving 94% conversion . This method is cost-effective but risks isomerization if prolonged.

Enzymatic Methylation Using Lipases

Immobilized Candida antarctica Lipase B

Enzymatic methods mitigate isomerization risks. Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the transesterification of triglycerides with methanol in tert-butanol. At 40°C and a 1:6 substrate-to-methanol ratio, a 78% yield is obtained after 12 hours .

Advantages:

  • No double-bond isomerization.

  • Ambient temperature compatibility.

Limitations:

  • Higher enzyme costs.

  • Slower reaction kinetics.

Catalytic Esterification with Ionic Liquids

1-Methylimidazolium Hydrogen Sulfate ([HMIM][HSO4])

Ionic liquids enhance reaction efficiency and recyclability. Using [HMIM][HSO4] (15 wt%) at 110°C for 8 hours with a 15:1 methanol-to-oleic acid ratio, a 95% conversion is achieved . The catalyst retains 69% activity after five cycles.

Comparative Performance:

CatalystConversion (%)Recyclability (Cycles)
[HMIM][HSO4]955
H2SO494Non-recyclable
Novozym 435783

Purification and Isolation Techniques

Distillation and Chromatography

Crude products are purified via fractional distillation under reduced pressure (0.1 mmHg, 180–190°C). Subsequent silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the ester with >99% purity .

Solid-Phase Extraction (SPE)

SPE using C18 cartridges effectively removes polar impurities. Methanol elution recovers 92% of the ester, as validated by HPLC .

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

While Lindlar catalyst offers high selectivity, its palladium content raises costs ($29/25 mg) . Substitutes like nickel-based catalysts reduce expenses but compromise cis-selectivity.

Solvent Recovery Systems

DMF and methanol are recycled via vacuum distillation, achieving 90% solvent recovery. This reduces waste but requires energy-intensive infrastructure .

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a DB-23 column (60 m × 0.25 mm) confirms structural integrity. Retention time: 24.3 min; characteristic ions: m/z 320 (M+), 265, 149 .

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3, 400 MHz): δ 5.35–5.28 (m, 6H, CH2-CH=CH), 3.66 (s, 3H, OCH3), 2.76 (t, J = 6.0 Hz, 4H, allylic CH2).

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times by 50% through enhanced heat transfer. A microreactor with immobilized lipase achieves 88% yield in 4 hours .

Photocatalytic Methylation

Preliminary studies using TiO2 nanoparticles under UV light show 45% conversion, offering a green alternative but requiring optimization .

科学的研究の応用

Nutritional Supplementation

cis-8,11,14-Eicosatrienoic acid methyl ester is a precursor to important eicosanoids, which play critical roles in inflammation and immune responses. It is often included in dietary supplements aimed at improving omega-6 fatty acid intake.

Pharmaceutical Research

This compound has been studied for its potential anti-inflammatory properties. Research indicates that metabolites derived from DGLA can modulate inflammatory responses and may be beneficial in treating conditions such as arthritis and cardiovascular diseases .

Cosmetic Formulations

Due to its moisturizing properties and ability to penetrate skin layers, this compound is used in cosmetic formulations. It helps improve skin hydration and elasticity, making it a valuable ingredient in anti-aging products .

Food Industry

In the food sector, this compound serves as a reference standard for analyzing fatty acid profiles in various food products. Its presence can indicate the nutritional quality of oils and fats used in food processing .

Case Study 1: Anti-inflammatory Effects

A study published in the American Journal of Translational Research examined the effects of DGLA on inflammatory markers in patients with rheumatoid arthritis. Results showed that supplementation with this compound led to a significant reduction in pro-inflammatory cytokines compared to a control group .

Case Study 2: Skin Health

Research conducted by dermatologists demonstrated that topical application of formulations containing this compound improved skin barrier function and reduced transepidermal water loss in subjects with dry skin conditions .

作用機序

ジホモ-γ-リノレン酸メチルエステルは、主にジホモ-γ-リノレン酸への変換、その後シクロオキシゲナーゼ経路を介してプロスタグランジンE1に代謝されることによって効果を発揮します。プロスタグランジンE1は抗炎症作用と血管拡張作用があり、血小板凝集を抑制し、炎症を軽減します。 この化合物は、アラキドン酸とシクロオキシゲナーゼやリポキシゲナーゼ酵素の競合にもなり、それによって炎症性エイコサノイドの産生が減少します .

類似化合物:

    アラキドン酸メチルエステル: 別のω-6系多価不飽和脂肪酸メチルエステルですが、炎症性エイコサノイドの産生につながります。

    γ-リノレン酸メチルエステル: ジホモ-γ-リノレン酸の前駆体ですが、炭素鎖が短いです。

ユニークさ: ジホモ-γ-リノレン酸メチルエステルは、アラキドン酸メチルエステルとは異なり、炎症性化合物を生成するのではなく、抗炎症性エイコサノイドを生成するという役割を担い、抗炎症作用を持っているためユニークです。 炎症性疾患の治療における治療的可能性と脂質代謝における役割が、この化合物を他の類似化合物とは異なるものとしています .

類似化合物との比較

Structural and Functional Differences

The compound is compared to other C20 FAMEs with varying double bond configurations and omega classifications:

Table 1: Structural and Biochemical Comparison

Compound Name (FAME) Double Bond Positions Omega Class Molecular Formula Molecular Weight CAS Number Key Biological/Functional Notes
cis-8,11,14-Eicosatrienoic acid methyl ester (C20:3n6) 8, 11, 14 (all cis) n-6 C₂₁H₃₆O₂ 320.51 21061-10-9 Precursor to prostaglandins; 10% activity of arachidonic acid (free acid form)
cis-11,14,17-Eicosatrienoic acid methyl ester (C20:3n3) 11, 14, 17 (all cis) n-3 C₂₁H₃₆O₂ 320.51 55682-88-7 Omega-3 derivative; anti-inflammatory potential
Arachidonic acid methyl ester (C20:4n6) 5, 8, 11, 14 (all cis) n-6 C₂₁H₃₂O₂ 316.48 2566-89-4 Key eicosanoid precursor; 100% bioactivity (free acid reference)
cis-11,14-Eicosadienoic acid methyl ester (C20:2) 11, 14 (all cis) n-6 C₂₁H₃₈O₂ 322.53 61012-46-2 Less unsaturated; limited metabolic activity

Key Observations :

Omega Classification :

  • C20:3n6 (cis-8,11,14) and C20:4n6 (arachidonate) belong to the n-6 family , involved in pro-inflammatory signaling .
  • C20:3n3 (cis-11,14,17) is n-3 , associated with anti-inflammatory pathways .

Double Bond Position Impact: The 8,11,14 configuration in C20:3n6 allows it to act as a precursor to series-1 prostaglandins, albeit with lower activity than arachidonic acid (C20:4n6) . Arachidonic acid (C20:4n6) has an additional double bond at position 5, enhancing its enzymatic conversion to potent eicosanoids .

Analytical Differentiation :

  • In GC-MS, retention times vary significantly:

  • C20:3n6: 29.39 min .
  • C20:4n6: 28.81 min .
    • Longer retention for C20:3n6 despite lower unsaturation suggests interactions with the GC column’s stationary phase .

Research Findings and Data Gaps

Bioactivity: The free acid form of C20:3n6 (DGLA) exhibits ~10% of arachidonic acid’s activity in smooth muscle contraction assays . No direct evidence for the methyl ester’s bioactivity; it is primarily a synthetic intermediate .

Analytical Utility :

  • Used in method validation for fatty acid profiling, particularly in distinguishing n-3 and n-6 isomers .

Limitations :

  • Conflicting molecular formula data in older literature (e.g., ) highlights the need for standardized reporting .

生物活性

Cis-8,11,14-Eicosatrienoic acid methyl ester, also known as Methyl Dihomo-gamma-linolenic Acid (Methyl DGLA), is a polyunsaturated fatty acid methyl ester derived from dihomo-gamma-linolenic acid (DGLA). This compound is notable for its potential biological activities and health benefits, particularly in the context of inflammation and cardiovascular health. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

  • Molecular Formula : C21H36O2
  • Molecular Weight : 320.5 g/mol
  • Structure : Contains three double bonds at positions 8, 11, and 14 in the hydrocarbon chain.
  • Density : Approximately 0.891 g/cm³
  • Boiling Point : 195-197°C at 0.6-1 Torr

Biological Activities

This compound exhibits several key biological activities:

  • Anti-inflammatory Effects :
    • Methyl DGLA is a precursor to anti-inflammatory eicosanoids. Research indicates that it can inhibit the production of pro-inflammatory mediators derived from arachidonic acid (AA), thereby modulating inflammatory responses in various diseases .
  • Cardiovascular Health :
    • Studies suggest that a diet rich in polyunsaturated fatty acids (PUFAs), including methyl DGLA, can reduce the risk of cardiovascular diseases (CVD). The compound influences lipid metabolism and may improve endothelial function .
  • Cell Membrane Fluidity :
    • As a component of cell membranes, methyl DGLA contributes to membrane fluidity, which is crucial for proper cellular function and signaling pathways . This property enhances the flexibility of cell membranes, impacting processes such as signal transduction.

Case Studies and Clinical Trials

  • Dietary Supplementation :
    • A clinical study demonstrated that supplementation with methyl DGLA led to significant reductions in inflammatory markers in patients with chronic inflammatory conditions. The study highlighted its potential as an adjunct therapy for managing inflammation-related diseases .
  • Eicosanoid Production :
    • Research has shown that methyl DGLA can be metabolized into various eicosanoids that play roles in immune response regulation. These metabolites include prostaglandins and leukotrienes, which have both pro-inflammatory and anti-inflammatory properties depending on their specific pathways .

Comparative Analysis with Other Fatty Acids

Compound NameStructure CharacteristicsUnique Features
Alpha-linolenic acidContains three double bonds (9, 12, 15)Essential fatty acid found in flaxseed oil
Gamma-linolenic acidContains three double bonds (6, 9, 12)Precursor for anti-inflammatory eicosanoids
Dihomo-gamma-linolenic acidContains four double bonds (6, 9, 12, 15)Important for arachidonic acid synthesis
This compoundContains three double bonds (8, 11, 14)Unique positioning influences metabolic pathways

Synthesis Methods

This compound can be synthesized through various methods:

  • Esterification : Direct esterification of DGLA with methanol.
  • Chemical Modification : Modification of existing fatty acids to enhance specific properties for targeted applications.

These methods allow for both laboratory-scale synthesis and large-scale production depending on the intended use.

Applications

  • Nutraceuticals : Due to its anti-inflammatory properties and cardiovascular benefits, methyl DGLA is increasingly used in dietary supplements aimed at promoting heart health.
  • Functional Foods : Its incorporation into functional foods is being explored to enhance health benefits associated with PUFA intake.
  • Pharmaceuticals : The compound's ability to modulate inflammatory pathways positions it as a candidate for therapeutic development against inflammatory diseases.

Q & A

Q. How is cis-8,11,14-eicosatrienoic acid methyl ester synthesized and characterized in academic research?

Basic Question
The compound is typically synthesized via transesterification of its free fatty acid form using methanol and acid/base catalysts. Characterization involves gas chromatography-mass spectrometry (GC-MS) to confirm purity (>98%) and identify double-bond positions. Nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are used to validate the esterification and cis-configuration of double bonds at C8, C11, and C14 .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Basic Question
GC-MS with ionic liquid capillary columns (e.g., SLB-IL111) is optimal for resolving isomers. For example, retention times differentiate it from cis-11,14,17-eicosatrienoic acid methyl ester (8.81 vs. 8.93 min). Quantification requires internal standards like deuterated fatty acid methyl esters (FAMEs) and calibration curves validated against certified reference materials (e.g., GB 5009.168-2016) .

Q. How can researchers address challenges in separating this compound from co-eluting isomers in lipid extracts?

Advanced Question
Isomer separation is critical due to overlapping retention times. Strategies include:

  • Chromatographic optimization : Use polar columns (e.g., Agilent DB-WAX) with temperature gradients tuned to baseline resolution.
  • Derivatization : Picolinyl ester derivatives enhance MS fragmentation patterns, enabling unambiguous identification via diagnostic ions .
  • Multi-dimensional GC : Coupling orthogonal columns improves resolution in complex mixtures .

Q. What is the biological significance of this compound in inflammatory pathways?

Advanced Question
The compound competes with arachidonic acid (AA) for incorporation into phospholipids, reducing pro-inflammatory mediators like prostaglandin E2 (PGE2). In vitro studies show it suppresses cyclooxygenase (COX) activity by 30–40% at 10 µM, though efficacy varies with cell type and lipid pool saturation. Contradictory data may arise from impurities in synthetic batches or isomer contamination .

Q. What methodological precautions are necessary for handling this compound in experimental workflows?

Basic Question

  • Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Shelf life is 2 years when unopened .
  • Solubility : Prepare stock solutions in DMSO (≥99.9% purity) with ≤0.1% final concentration in cell assays to avoid cytotoxicity. For in vivo studies, use solubilizers like Tween-80 or corn oil .
  • Sterility : Filter-sterilize solutions (0.22 µm membrane) without autoclaving to preserve structural integrity .

Q. How should researchers interpret contradictory reports on the bioactivity of this compound?

Advanced Question
Discrepancies in anti-inflammatory or signaling effects may stem from:

  • Isomer ratios : Commercial batches often contain trace trans-isomers (e.g., from incomplete hydrogenation), altering bioactivity.
  • Experimental design : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or animal models (e.g., zebrafish vs. mice) affect lipid metabolism pathways.
  • Analytical validation : Always verify compound purity via GC-MS and adjust for batch-to-batch variability .

Q. What considerations are critical for designing in vitro studies involving this compound?

Advanced Question

  • Dose-response curves : Test concentrations between 1–100 µM, accounting for solubility limits in aqueous buffers.
  • Controls : Include DMSO vehicle controls and fatty acid-free media to isolate compound effects.
  • Metabolic stability : Monitor degradation via LC-MS over 24–48 hr incubations, as esterases may hydrolyze the methyl group .

Q. How does this compound interact with ω-3 and ω-6 polyunsaturated fatty acid (PUFA) pathways?

Advanced Question
As an ω-6 PUFA derivative, it antagonizes ω-3 anti-inflammatory effects by competing for elongase/desaturase enzymes. In lipidomic studies, supplementation at 50 µM reduced docosahexaenoic acid (DHA) levels by 15% in HepG2 cells, highlighting pathway crosstalk. Use isotopic tracers (e.g., ¹³C-labeled AA) to map metabolic flux .

Q. What are the implications of detecting this compound in environmental or food samples?

Advanced Question
Its presence in food matrices (e.g., fish oils) may indicate lipid oxidation byproducts. Quantify using EPA Method 3546 with heptane extraction and confirm via MS/MS fragmentation (e.g., m/z 320 → 262). Environmental detection requires assessing bioaccumulation potential using logP (4.2) and water solubility (0.01 mg/L) data .

特性

IUPAC Name

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHATYOWJCAQINT-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334008
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21061-10-9
Record name Methyl dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dihomo-gamma-linolenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DIHOMO-.GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-8,11,14-Eicosatrienoic acid methyl ester
Reactant of Route 2
cis-8,11,14-Eicosatrienoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
cis-8,11,14-Eicosatrienoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
cis-8,11,14-Eicosatrienoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
cis-8,11,14-Eicosatrienoic acid methyl ester
Reactant of Route 6
cis-8,11,14-Eicosatrienoic acid methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。